molecular formula C13H10N2 B580682 2-(4-Phenylpyridin-2-yl)acetonitrile CAS No. 1227606-66-7

2-(4-Phenylpyridin-2-yl)acetonitrile

Cat. No.: B580682
CAS No.: 1227606-66-7
M. Wt: 194.237
InChI Key: YHPUONZLVHJMJN-UHFFFAOYSA-N
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Description

2-(4-Phenylpyridin-2-yl)acetonitrile is an organic compound with the molecular formula C13H10N2. It is a derivative of pyridine, featuring a phenyl group attached to the pyridine ring and an acetonitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylpyridin-2-yl)acetonitrile typically involves the reaction of 4-bromobenzaldehyde with 2-cyanopyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenylpyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed:

Scientific Research Applications

2-(4-Phenylpyridin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and pyridine rings can engage in π-π interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-Phenylpyridin-2-yl)acetonitrile is unique due to the presence of both a phenyl group and a nitrile group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Biological Activity

2-(4-Phenylpyridin-2-yl)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H10N
  • Molecular Weight : 198.23 g/mol
  • Structure : The compound features a pyridine ring substituted with a phenyl group and a nitrile functional group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can engage in hydrogen bonding, while the phenyl and pyridine moieties may enhance binding affinity to biological targets, potentially modulating their activity.

Anticancer Activity

Research indicates that derivatives of acetonitrile compounds, including this compound, have been studied for their ability to induce Oct3/4 expression in human somatic cells. This is significant because Oct3/4 is a transcription factor critical for maintaining pluripotency in stem cells. Enhanced expression and stabilization of Oct3/4 suggest potential applications in regenerative medicine and cancer therapy .

Case Studies

  • Oct3/4 Induction Study :
    • A study published in PubMed demonstrated that this compound and its derivatives could enhance Oct3/4 expression, suggesting their utility in stem cell research and potential therapeutic applications in regenerative medicine .
  • Antimicrobial Efficacy :
    • Research on similar pyridine derivatives indicated their effectiveness against E. coli strains, with minimum inhibitory concentrations (MIC) ranging from 0.00525 µg/mL to 0.027 µg/mL. Although direct studies on this compound are needed, these findings provide a basis for exploring its antimicrobial potential .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityRemarks
2-(4-Fluorophenyl)pyridineModerate anticancer activityStructural similarity to acetonitrile
2-(3-Pyridyl)acetonitrileAntimicrobialEffective against Gram-negative bacteria
2-(4-Pyridyl)benzonitrileAnticancerInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 2-(4-Phenylpyridin-2-yl)acetonitrile?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting from pyridine derivatives. Key steps include functionalization of the pyridine ring, followed by nitrile group introduction via nucleophilic substitution or condensation reactions. Solvents such as ethanol or acetonitrile are used under reflux conditions (60–100°C), with yields optimized by adjusting reaction time, temperature gradients, and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for verifying aromatic proton environments and nitrile group placement. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 209.1 for C13H10N2), while Infrared (IR) spectroscopy identifies C≡N stretching (~2240 cm⁻¹). For crystalline derivatives, X-ray crystallography resolves bond angles and torsional strain in the pyridine-phenyl framework .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound derivatives?

  • Methodological Answer : Systematic optimization involves:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) enhance cross-coupling efficiency in aryl-aryl bond formation.
  • Solvent polarity adjustments : Polar aprotic solvents (e.g., DMF) improve nitrile group stability.
  • Temperature gradients : Controlled heating (80–120°C) minimizes side reactions.
  • Design of Experiments (DOE) : Response Surface Methodology (RSM) identifies critical parameters (e.g., molar ratios, pH) for maximal yield .

Q. What strategies address contradictory bioactivity data in studies of this compound analogs?

  • Methodological Answer : Contradictions arise from variability in purity, assay conditions, or target specificity. Resolve by:

  • Standardized bioassays : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and buffer systems.
  • Purity verification : High-Performance Liquid Chromatography (HPLC) with >98% purity thresholds.
  • Computational docking : Molecular dynamics (MD) simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinase enzymes, reconciling discrepancies between in vitro and in silico results .

Q. How does computational modeling contribute to understanding the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density distributions, identifying nucleophilic/electrophilic sites on the pyridine ring. Molecular dynamics (MD) simulations (e.g., GROMACS) model solvation effects and interaction dynamics with biological targets (e.g., cytochrome P450 enzymes). These tools predict regioselectivity in nitrile group reactions and guide synthetic modifications for enhanced bioactivity .

Properties

IUPAC Name

2-(4-phenylpyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-8-6-13-10-12(7-9-15-13)11-4-2-1-3-5-11/h1-5,7,9-10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPUONZLVHJMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80711844
Record name (4-Phenylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227606-66-7
Record name (4-Phenylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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